[(1,3-thiazol-2-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate
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Overview
Description
[(1,3-thiazol-2-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate is a complex organic compound that features a thiazole ring and a thiophene ring. These heterocyclic structures are known for their significant roles in medicinal chemistry and materials science. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable subject of study in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1,3-thiazol-2-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The thiophene ring is then introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Stille coupling .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The choice of solvents, catalysts, and temperature control are critical factors in scaling up the synthesis for industrial applications .
Chemical Reactions Analysis
Types of Reactions
[(1,3-thiazol-2-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which can reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiazole or thiophene rings, often using halogenated derivatives as intermediates
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the thiazole or thiophene rings .
Scientific Research Applications
[(1,3-thiazol-2-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, including polymers and dyes
Mechanism of Action
The mechanism of action of [(1,3-thiazol-2-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets within biological systems. The thiazole and thiophene rings can interact with enzymes, receptors, and other proteins, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like dabrafenib and dasatinib, which contain thiazole rings, are known for their anticancer properties.
Thiophene Derivatives: Compounds such as pioglitazone and rosiglitazone, which contain thiophene rings, are used as antidiabetic agents
Uniqueness
[(1,3-thiazol-2-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate is unique due to its combination of thiazole and thiophene rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl] 3-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S2/c1-7-2-4-17-9(7)10(15)16-6-8(14)13-11-12-3-5-18-11/h2-5H,6H2,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRWQKSNRBLPJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)OCC(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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